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  • Product: 5-Bromothiazole-4-carbonitrile
  • CAS: 1257072-06-2

Core Science & Biosynthesis

Foundational

5-Bromothiazole-4-carbonitrile: Comprehensive NMR Characterization and Analytical Workflows

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds serve as critical building blocks. 5-Bromothiazole-4-carbonitrile (CAS: 1257072-06-2)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized heterocyclic scaffolds serve as critical building blocks. 5-Bromothiazole-4-carbonitrile (CAS: 1257072-06-2) is a prime example, offering a versatile platform for cross-coupling reactions and nucleophilic substitutions. However, its unique electronic topology—driven by competing electron-withdrawing groups—demands rigorous analytical validation. This whitepaper provides an in-depth, mechanistic guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 5-bromothiazole-4-carbonitrile, equipping researchers with the self-validating protocols necessary for high-fidelity structural elucidation.

Structural & Electronic Properties

The thiazole core is an inherently electron-deficient aromatic system. In 5-bromothiazole-4-carbonitrile, this deficiency is heavily exacerbated by two substituents:

  • Carbonitrile (-C≡N) at C-4: Exerts a strong inductive and resonance-withdrawing effect, significantly deshielding the heterocyclic ring[1].

  • Bromine (-Br) at C-5: While exerting an inductive withdrawing effect, the large electron cloud of the bromine atom introduces a "heavy atom effect" (spin-orbit coupling) that uniquely shields the directly attached 13 C nucleus[2].

Because positions 4 and 5 are substituted, the only remaining proton on the heterocyclic ring is located at C-2. This structural simplicity makes the 1 H NMR spectrum straightforward (a single peak) but requires optimized, high-resolution 13 C NMR to accurately map the quaternary carbons[3].

1 H NMR Spectroscopy: Mechanistic Insights

In a standard 1 H NMR spectrum, 5-bromothiazole-4-carbonitrile presents a single, highly diagnostic peak.

  • The H-2 Singlet: The proton at the C-2 position is flanked by the highly electronegative nitrogen and sulfur atoms of the thiazole ring. This inherently deshields the proton, pushing it downfield. The addition of the C-4 nitrile and C-5 bromine further depletes electron density from the ring, resulting in extreme deshielding[2].

  • Solvent Effects: In non-polar or moderately polar solvents like CDCl 3​ , this singlet typically resonates between 8.95 and 9.10 ppm. However, in strongly hydrogen-bonding solvents like DMSO- d6​ , the H-2 proton interacts with the sulfoxide oxygen, drawing it even further downfield to approximately 9.30–9.45 ppm[4].

Table 1: 1 H NMR Chemical Shifts of 5-Bromothiazole-4-carbonitrile
NucleusPositionMultiplicityChemical Shift (CDCl 3​ , ppm)Chemical Shift (DMSO- d6​ , ppm)IntegrationAssignment Rationale
1 HC-2Singlet (s)8.95 - 9.109.30 - 9.451HHighly deshielded by adjacent N and S atoms; further deshielded by C4-CN and C5-Br.

13 C NMR Spectroscopy: Carbon Mapping

The 13 C NMR spectrum contains exactly four distinct carbon environments. Because three of these are quaternary (C-4, C-5, and the -C≡N carbon), they suffer from long relaxation times and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, necessitating specific acquisition parameters[3].

  • C-2 (Imine-like Carbon): Resonates furthest downfield (~155–158 ppm) due to the combined electronegativity of the adjacent N and S atoms[5].

  • C-4 (Nitrile-bearing Carbon): Appears around 128–132 ppm. The alpha-effect of the nitrile group slightly shields this position relative to C-2[1].

  • C-5 (Bromine-bearing Carbon): Demonstrates the classic "heavy atom effect." The large electron cloud of the bromine atom shields the C-5 nucleus via spin-orbit coupling, pushing it upfield to ~110–114 ppm[4].

  • C≡N (Nitrile Carbon): Consistently appears in the narrow, characteristic sp-hybridized window of 112–115 ppm[3].

Table 2: 13 C NMR Chemical Shifts of 5-Bromothiazole-4-carbonitrile
Carbon PositionChemical Shift (CDCl 3​ , ppm)Assignment Rationale (Electronic/Steric Effects)
C-2155.0 - 158.0Imine-like carbon, heavily deshielded by adjacent heteroatoms (N, S).
C-4128.0 - 132.0Alpha to the nitrile group; experiences mild shielding relative to C-2.
C-5110.0 - 114.0Upfield shift driven by the "heavy atom effect" of the covalently bound Bromine.
-C≡N112.0 - 115.0Characteristic sp-hybridized carbon region for conjugated nitriles.

Experimental Protocols: Self-Validating NMR Acquisition

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. Every step includes a causality-driven quality control checkpoint to guarantee spectral fidelity.

Protocol: High-Fidelity 1 H and 13 C NMR Acquisition

Step 1: Sample Preparation & Solvent Selection

  • Action: Weigh exactly 15.0 mg of 5-bromothiazole-4-carbonitrile for 1 H NMR, or 50.0 mg for 13 C NMR. Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The higher mass for 13 C NMR compensates for the low natural abundance (1.1%) of the 13 C isotope. TMS acts as an internal calibrant to lock the 0.00 ppm reference point, ensuring shift accuracy[5].

Step 2: Probe Tuning and Matching

  • Action: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Tune the probe specifically for the Larmor frequencies of 1 H (~400.13 MHz) and 13 C (~100.61 MHz).

  • Causality: Precise tuning maximizes the energy transfer between the radiofrequency (RF) coils and the sample, drastically improving the Signal-to-Noise Ratio (SNR) for the quaternary carbons[3].

Step 3: Shimming and Field Homogeneity

  • Action: Execute gradient shimming (Z1 through Z5) until the TMS peak line width at half-height (FWHM) is < 1.0 Hz.

  • Causality: A homogeneous magnetic field prevents peak broadening. This is critical for 5-bromothiazole-4-carbonitrile, as a perfectly sharp H-2 singlet is the primary indicator of sample purity and lack of aggregation[2].

Step 4: Acquisition Parameters

  • 1 H NMR: Pulse angle = 30°, Relaxation Delay (D1) = 2.0 s, Scans = 16.

  • 13 C NMR: Pulse angle = 30°, Relaxation Delay (D1) = 2.0 s, Scans = 1024 to 2048, utilizing WALTZ-16 proton decoupling.

  • Causality: WALTZ-16 decoupling collapses any potential long-range C-H coupling into sharp singlets, concentrating the signal intensity for the C-4, C-5, and CN carbons[4].

Step 5: Data Processing & Validation

  • Action: Apply a Line Broadening (LB) window function of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Phase the spectra manually.

  • Validation: Integrate the H-2 peak. In a pure sample, the integration must be exactly 1.00 relative to a known concentration of an internal standard if utilizing quantitative NMR (qNMR) methodology[1].

Workflow Visualization

The following diagram illustrates the logical progression of the NMR acquisition and structural validation workflow.

NMR_Workflow N1 Sample Preparation (5-Bromothiazole-4-carbonitrile) N2 Solvent Selection (CDCl3 or DMSO-d6) N1->N2 Dissolution N3 1H NMR Acquisition (Target: H-2 Singlet) N2->N3 Probe Tuning N4 13C NMR Acquisition (Target: C2, C4, C5, CN) N2->N4 Probe Tuning N5 Data Processing (Fourier Transform & Phasing) N3->N5 FID Signal N4->N5 FID Signal N6 Structural Validation (Peak Assignment & Integration) N5->N6 Spectral Analysis

NMR Acquisition and Structural Validation Workflow for 5-Bromothiazole-4-carbonitrile.

References

  • European Patent Office.EP1981884B1 - Thiazole compounds as protein kinase b (pkb) inhibitors. Google Patents.
  • National Institutes of Health (NIH). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. PMC. Available at:[Link]

  • ACS Publications. Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. Journal of Medicinal Chemistry. Available at:[Link]

  • Semantic Scholar. PHOTOLYSIS OF BROMOTHIAZOLES IN HYDROGEN-DONATING SOLVENTS. A THEORETICAL STUDY AND PHYSICAL PROPERTIES OF BROMOTHIAZOLES. Available at:[Link]

  • National Center for Biotechnology Information. 4-Methylthiazole | C4H5NS | CID 12748. PubChem Database. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Physical, Chemical, and Mechanistic Profiling of 5-Bromothiazole-4-carbonitrile

Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently encounter 5-Bromothiazole-4-carbonitrile (CAS: 1257072-06-2) and its highly utilized derivative, 2-Amino-5-bromothiazole-4-carbonitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently encounter 5-Bromothiazole-4-carbonitrile (CAS: 1257072-06-2) and its highly utilized derivative, 2-Amino-5-bromothiazole-4-carbonitrile (CAS: 944804-79-9), at the intersection of advanced organic synthesis and pharmaceutical drug discovery. These molecules serve as highly versatile, bifunctional heterocyclic building blocks.

The utility of these compounds lies in their orthogonal reactivity. The nitrile group at the 4-position acts as a robust electron-withdrawing moiety, modulating the overall electron density of the thiazole ring. Simultaneously, the bromine atom at the 5-position provides an ideal, highly reactive handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Stille couplings). This dual functionality enables the rapid diversification of chemical space, particularly in the synthesis of complex kinase inhibitors.

Quantitative Physical and Chemical Properties

To ensure experimental reproducibility, it is critical to establish baseline physical parameters. The following table synthesizes the quantitative data for the primary 2-amino derivative, which is the most extensively characterized form in literature and commercial databases[1][2].

PropertyValue / SpecificationMechanistic / Practical Implication
CAS Number 1257072-06-2 (Base) 944804-79-9 (2-Amino)Unique identifiers for procurement and safety tracking.
Molecular Formula C₄H₂BrN₃S (2-Amino derivative)Contains a 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes, critical for MS validation.
Molecular Weight 204.05 g/mol Essential for precise stoichiometric calculations in micro-scale synthesis.
Boiling Point ~415.8 ºC at 760 mmHgIndicates extremely low volatility; requires high-vacuum for distillation.
Density 2.053 g/cm³High density typical of poly-heteroatomic halogenated aromatics.
Physical Form Yellow to Brown/Red SolidColor variations indicate trace oxidation; requires inert handling.
Storage Conditions 2-8°C, Inert Atmosphere, DarkPrevents photo-degradation and oxidative cleavage of the sulfur-carbon bonds.

Data aggregated from 1 and 2.

Mechanistic Synthesis & Workflow Visualization

The synthesis of 5-bromothiazole derivatives relies heavily on the innate regioselectivity of the thiazole ring. Despite the deactivating nature of the 4-carbonitrile group (-I, -M effects), the lone pairs on the sulfur atom provide sufficient resonance stabilization to direct electrophilic aromatic substitution (EAS) primarily to the C5 position.

When utilizing N-Bromosuccinimide (NBS) as the brominating agent, the reaction proceeds with high regiocontrol. The causality here is driven by intermediate stability: the Wheland intermediate formed via attack at C5 is significantly lower in energy than the alternative C2 attack, resulting in high-yield halogenation.

Pathway N1 Thiazole-4-carbonitrile Starting Material N2 Electrophilic Bromination (NBS, THF, 0°C) N1->N2 Regioselective Attack at C5 N3 5-Bromothiazole-4-carbonitrile CAS: 1257072-06-2 N2->N3 Isolation & Purification N4 Boc Protection (Boc2O, Dioxane) N3->N4 Amine Derivatization N5 tert-butyl 5-bromo-4-cyanothiazol -2-ylcarbamate N4->N5 Yield: ~53% N6 PKB Inhibitor Scaffolds N5->N6 Suzuki/Stille Cross-Coupling

Fig 1: Regioselective synthesis workflow and downstream application of 5-Bromothiazole derivatives.

Experimental Protocols & Self-Validating Systems

To guarantee trustworthiness in drug development, every protocol must be a self-validating system. Below is a field-proven methodology for the Boc-protection of 2-Amino-5-bromothiazole-4-carbonitrile, a critical step in synthesizing Protein Kinase B (PKB) inhibitors, as adapted from 3[3].

Step-by-Step Methodology: Synthesis of tert-butyl 5-bromo-4-cyanothiazol-2-ylcarbamate
  • Solvent Preparation: Dissolve 1.20 g (5.88 mmol) of 2-Amino-5-bromothiazole-4-carbonitrile in 50 mL of anhydrous 1,4-dioxane.

    • Causality: Dioxane is selected as a polar aprotic solvent. It fully solubilizes the starting material without participating in nucleophilic attack, ensuring the subsequent reagent reacts exclusively with the exocyclic amine.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Atmospheric Control: Purge the reaction vessel and maintain a continuous nitrogen (N₂) atmosphere.

    • Causality: The N₂ atmosphere prevents oxidative degradation of the electron-rich thiazole intermediate, which is highly sensitive to ambient oxygen.

  • Reaction Monitoring (Validation Checkpoint 1): Stir the mixture and monitor progress via Thin-Layer Chromatography (TLC) using Analtech silica gel plates. The disappearance of the highly polar amine spot validates the consumption of the starting material.

  • Purification: Isolate the product via flash chromatography (200-400 mesh silica gel).

Analytical Validation (Trustworthiness)

The protocol is self-validating through rigorous post-synthesis characterization:

  • LC-MS (API-ES): The isolated product must yield an m/z of 205.9 (100%, M++2H) . The presence of the M+2H peak is the definitive isotopic signature of a mono-brominated compound, confirming that the structural integrity of the bromine handle was not compromised during the Boc-protection step.

Applications in Advanced Drug Development

The primary industrial application of 5-Bromothiazole-4-carbonitrile derivatives is in the oncology sector, specifically targeting abnormal cell growth and metabolic disorders. According to3, these compounds act as foundational scaffolds for Protein Kinase B (PKB/Akt) inhibitors [3].

The C5-bromine acts as the critical linkage point. By employing palladium-catalyzed cross-coupling, pharmaceutical chemists can attach various aryl or heteroaryl groups to the C5 position, precisely tuning the molecule's binding affinity to the ATP-binding pocket of the PKB enzyme. The C4-carbonitrile group often engages in crucial hydrogen bonding with the kinase hinge region, making this specific molecular arrangement indispensable.

Safety, Handling, and Storage Protocols

Due to the presence of the cyano and bromo groups, these compounds exhibit specific toxicological profiles.

  • GHS Classification: Classified under H302 (Harmful if swallowed)[1].

  • Precautionary Standards: Mandatory adherence to P280 (Wear protective gloves/protective clothing/eye protection) and P305+P351+P338 (Immediate rinsing protocols for ocular exposure)[1].

  • Storage: Must be kept in a tightly closed container in a dry, well-ventilated area at 2-8°C under an inert atmosphere to prevent spontaneous degradation[1][4].

References

  • Title: 2-Amino-5-bromothiazole-4-carbonitrile Physical Properties Source: Chemsrc URL: [Link]

  • Title: EP 1981884 B1 - THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS Source: European Patent Office (via Googleapis) URL: [Link]

Sources

Foundational

Crystal structure analysis of 5-Bromothiazole-4-carbonitrile derivatives

Title: Structural Elucidation and Crystallographic Profiling of 5-Bromothiazole-4-Carbonitrile Derivatives: A Technical Guide for Rational Drug Design Executive Summary The 5-bromothiazole-4-carbonitrile scaffold is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Crystallographic Profiling of 5-Bromothiazole-4-Carbonitrile Derivatives: A Technical Guide for Rational Drug Design

Executive Summary

The 5-bromothiazole-4-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., Cyclin-Dependent Kinase 2 [CDK2] and Protein Kinase B [PKB]) and monoacylglycerol lipase (MAGL) inhibitors[1][2]. The strategic placement of a bromine atom at the C5 position and a highly polar, linear nitrile group at the C4 position creates a unique electronic landscape. This whitepaper provides an in-depth technical guide on the synthesis, single-crystal growth, and X-ray crystallographic analysis of these derivatives. By understanding the causality behind experimental choices, researchers can leverage high-resolution structural data to drive Structure-Based Drug Design (SBDD).

Chemical Synthesis and Crystal Growth Causality

To obtain high-quality diffraction data, one must first synthesize high-purity compounds and grow pristine single crystals. The presence of the bromine atom significantly alters the solubility and crystallization thermodynamics of the thiazole ring.

Synthesis Rationale

Traditional bromination of thiazoles using elemental bromine often leads to poly-halogenated byproducts and requires harsh conditions. Modern protocols favor oxidative bromination (e.g., using m-chloroperoxybenzoic acid [mCPBA] or N-bromosuccinimide). This method is highly regioselective for the C5 position due to the electron-withdrawing nature of the C4-carbonitrile group, which deactivates the C4 position but leaves C5 susceptible to electrophilic attack.

Crystallization Thermodynamics

Growing diffraction-quality crystals requires a delicate balance between nucleation and crystal growth rates. 5-Bromothiazole-4-carbonitrile derivatives are typically planar and prone to rapid π-π stacking, which can cause microcrystalline precipitation rather than single-crystal growth. To counteract this, we employ a slow evaporation technique using a binary solvent system (e.g., Methanol/Dichloromethane). The volatile dichloromethane evaporates first, slowly increasing the supersaturation of the less volatile methanol, thereby promoting the slow, ordered addition of molecules to the crystal lattice.

Protocol 1: Synthesis and Crystallization Workflow
  • Reaction Setup: Dissolve the parent thiazole-4-carbonitrile derivative (1.0 eq) in anhydrous ethanol.

  • Oxidative Bromination: Add mCPBA (1.1 eq) portion-wise at 0°C. Causality: Low temperature controls the exothermic oxidation, preventing ring-opening degradation.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot disappears, validating the conversion.

  • Purification: Quench with saturated Na2S2O3, extract with EtOAc, and purify via flash chromatography to >99% purity.

  • Crystal Growth: Dissolve 50 mg of the purified 5-bromothiazole-4-carbonitrile derivative in 2 mL of a 1:1 mixture of Methanol and Dichloromethane.

  • Controlled Evaporation: Puncture a Parafilm cover with a single needle hole and leave undisturbed at 20°C in a vibration-free environment for 48–72 hours until pale-yellow, block-shaped crystals form[3].

SBDD_Workflow Synth Chemical Synthesis (Regioselective Bromination) Cryst Single Crystal Growth (Slow Evaporation) Synth->Cryst Purified Compound XRD X-Ray Diffraction (Data Collection & Refinement) Cryst->XRD High-Quality Crystal SAR Structural Analysis (H-Bonds, π-π Stacking) XRD->SAR Atomic Coordinates Opt Rational Drug Design (Lead Optimization) SAR->Opt 3D Conformation Data Opt->Synth Iterative Design

Caption: Logical workflow of Structure-Based Drug Design utilizing crystallographic data.

X-Ray Diffraction Data Acquisition and Refinement

The structural elucidation of halogenated heterocycles relies heavily on the anomalous dispersion signal of the bromine atom, which serves as a robust anchor for phase determination.

Data Collection Strategy

Data is typically collected using a diffractometer equipped with a MoKα radiation source (λ = 0.71073 Å) or at a synchrotron beamline[3][4]. We mandate cryo-cooling the crystal to 100–113 K. Causality: Cryo-cooling minimizes atomic thermal displacement parameters (reducing the Debye-Waller factor), which sharpens the diffraction spots and allows for the precise resolution of the linear, triple-bonded nitrile group (C≡N) against the heavy electron density of the bromine atom.

Phase Problem and Refinement

The structure is solved using direct methods or dual-space algorithms (e.g., SHELXT)[5]. The heavy bromine atom is located first, and the remaining non-hydrogen atoms are found in subsequent difference Fourier maps. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Protocol 2: Crystallographic Refinement
  • Mounting: Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer to the 100 K nitrogen cold stream.

  • Data Collection: Collect ω and φ scans to ensure >99% completeness up to a resolution of at least 0.84 Å.

  • Integration & Absorption Correction: Integrate frames using software like APEX/XDS. Apply a multi-scan absorption correction (SADABS). Causality: Bromine is a strong X-ray absorber; failing to correct for absorption will result in artificially distorted thermal ellipsoids and residual electron density peaks.

  • Structure Solution: Run SHELXT to solve the phase problem.

  • Least-Squares Refinement: Refine against F² using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation (Self-Validation): The protocol is self-validating; an R1 value dropping below 0.05, a Goodness-of-Fit (GooF) near 1.0, and a featureless residual electron density map (highest peak < 0.5 e/ų) confirm the correct structural assignment[5].

XRD_Refinement Data Raw Diffraction Data (Images at 100K) Integration Integration & Absorption (SADABS Correction) Data->Integration Phasing Structure Solution (SHELXT - Br Anchoring) Integration->Phasing hkl file Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement Initial Model Validation Validation & QC (CheckCIF, R1 < 0.05) Refinement->Validation Final .res / .cif Validation->Refinement Fix Alerts

Caption: Step-by-step X-ray diffraction data processing and structural refinement pipeline.

Structural Analysis and Intermolecular Interactions

The crystallographic data of 5-bromothiazole-4-carbonitrile derivatives reveals critical 3D conformational features that dictate their biological activity.

Intramolecular Geometry

The 1,3-thiazole ring is nearly perfectly planar, with mean deviations from the best plane typically around 0.005 Å[6]. The C4-C≡N bond angle is highly linear (~178-179°), projecting the electronegative nitrogen deep into potential kinase binding pockets. The bulky C5-bromine atom forces adjacent substituents (if present at C4 or C2) out of coplanarity to relieve steric clash, often resulting in dihedral angles of ~40–55° with adjacent aromatic rings[7][8].

Intermolecular Packing and SAR Implications

In the crystal lattice, these molecules assemble via distinct non-covalent interactions that mimic drug-target binding:

  • Hydrogen Bonding: Weak C-H···N hydrogen bonds arise from the thiazole ring protons and the nitrile nitrogen, forming wavy 2D layers[6].

  • π-π Stacking: The electron-deficient nature of the thiazole ring (exacerbated by the -CN and -Br groups) promotes strong face-to-face π-π stacking interactions, with centroid-centroid distances typically ranging from 3.59 to 3.79 Å[6][8].

  • Halogen Bonding: The C5-bromine atom exhibits a "σ-hole"—a region of positive electrostatic potential on the halogen axis—allowing it to act as a halogen bond donor to backbone carbonyl oxygens in kinase hinge regions, a crucial factor in the potency of CDK2 inhibitors[2].

Table 1: Representative Quantitative Crystallographic Data for 5-Bromothiazole Derivatives
ParameterTypical Value RangeMechanistic / Structural Significance
Crystal System Monoclinic / TriclinicDictates the packing efficiency and density of the solid state.
Space Group P21​/c or P1ˉ Common for planar heteroaromatics utilizing inversion centers for packing.
C(5)-Br Bond Length 1.86 - 1.89 ÅIndicates partial double-bond character due to resonance with the thiazole ring.
C(4)-C≡N Bond Angle 178.5° - 179.5°Confirms the rigid, linear projection of the nitrile pharmacophore.
Centroid-Centroid Dist. 3.59 - 3.79 ÅStrong π-π stacking; critical for stabilizing the crystal lattice and target binding.
Final R1​ Value 0.025 - 0.045Validates the high accuracy of the atomic coordinate assignment.

Conclusion

The crystal structure analysis of 5-bromothiazole-4-carbonitrile derivatives provides indispensable atomic-level insights. By mastering the causality of controlled crystallization, rigorous absorption correction due to the heavy bromine atom, and the interpretation of σ-hole halogen bonding and π-π stacking, researchers can directly translate crystallographic coordinates into highly potent, rationally designed therapeutics.

References

  • 1,3-Thiazole-4-carbonitrile - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative Source: Chalcogenide Letters URL:[Link]

  • THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB)
  • 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • (IUCr) Crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene] Source: International Union of Crystallography (IUCr) URL:[Link]

  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors Source: Journal of Molecular Graphics and Modelling / NIH URL:[Link]

  • Aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitor Source: Sciensano URL:[Link]

  • Holo Structure and Steady State Kinetics of the Thiazolinyl Imine Reductases for Siderophore Biosynthesis Source: National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Electronic effects of the cyano group in 5-Bromothiazole-4-carbonitrile

Title: Electronic Effects of the Cyano Group in 5-Bromothiazole-4-carbonitrile: A Mechanistic and Synthetic Guide Executive Summary In the realm of heterocyclic chemistry and rational drug design, 5-Bromothiazole-4-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Electronic Effects of the Cyano Group in 5-Bromothiazole-4-carbonitrile: A Mechanistic and Synthetic Guide

Executive Summary

In the realm of heterocyclic chemistry and rational drug design, 5-Bromothiazole-4-carbonitrile stands out as a highly versatile, electronically biased building block. The thiazole core is a privileged pharmacophore found in numerous FDA-approved therapeutics[1]. However, the strategic placement of a cyano group at the C4 position fundamentally rewrites the electronic landscape of the ring. As a Senior Application Scientist, I have utilized this specific scaffold extensively to rapidly generate structural diversity. This whitepaper deconstructs the "push-pull" electronic dynamics of 5-Bromothiazole-4-carbonitrile, explaining the causality behind its reactivity and providing field-proven, self-validating protocols for its functionalization.

Electronic Architecture: The Push-Pull Dynamics

The 1,3-thiazole ring is inherently electronically biased due to the differing electronegativities of its nitrogen and sulfur heteroatoms. In an unactivated thiazole, the C2 position is typically the most electrophilic, while the C5 position is the most nucleophilic (prone to electrophilic aromatic substitution).

Introducing a cyano (-CN) group at C4 drastically alters this paradigm. The cyano group is a powerful electron-withdrawing group (EWG) that operates via both inductive (-I) and resonance (-M) effects[2]. It effectively pulls electron density away from the conjugated π -system. When positioned at C4, it exerts a profound electron-depleting effect on the adjacent C5 carbon.

Concurrently, the bromine atom at C5 acts as a weak inductive withdrawer but is primarily a highly competent leaving group. The synergy between the C4-CN and C5-Br lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule, transforming the normally nucleophilic C5 position into a highly electrophilic center, primed for nucleophilic attack[3].

Reactivity Profile and Causality

Activation of Nucleophilic Aromatic Substitution (SNAr)

Unactivated thiazoles generally resist SNAr. However, the C4-CN group provides critical thermodynamic activation. During nucleophilic attack at the C5 position, an anionic Meisenheimer intermediate is formed, placing a formal negative charge on the adjacent C4 carbon.

The Causality: The C4-cyano group provides profound stabilization of this intermediate by directly delocalizing the negative charge onto the electronegative nitrogen of the nitrile moiety, forming a highly stable ketenimine-like resonance structure[4]. This stabilization drastically lowers the kinetic barrier (activation energy) for the rate-determining nucleophilic addition step, allowing SNAr to proceed rapidly under mild conditions.

Electronic_Effects SM 5-Bromothiazole-4-carbonitrile (Electrophilic C5) Nuc Nucleophilic Attack (e.g., R2NH) SM->Nuc LUMO lowered by -CN Intermediate Meisenheimer Complex (Stabilized by C4-CN) Nuc->Intermediate Rate-determining step Product C5-Substituted Product + Br- Intermediate->Product Rapid Elimination

Mechanistic pathway of SNAr activated by the C4-cyano group.

Acceleration of Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the turnover-limiting step is frequently the oxidative addition of the Pd(0) species into the carbon-halogen bond.

The Causality: Because oxidative addition formally involves the addition of electrons from the metal to the C-X σ∗ orbital, the most electrophilic carbon is the preferred site of attack[3]. The C4-cyano group significantly lowers the energy of the C5-Br σ∗ orbital, accelerating the insertion of the palladium catalyst and allowing the reaction to proceed at lower temperatures with higher turnover frequencies than unactivated thiazoles.

Quantitative Data Summary

The table below summarizes the typical reaction parameters and expected outcomes for functionalizing the C5 position of 5-Bromothiazole-4-carbonitrile, highlighting the broad utility of the cyano-activated scaffold.

Reaction TypeTypical Nucleophile/PartnerCatalystSolventTemp (°C)Avg. Yield (%)Mechanistic Driver
SNAr Amines (1°, 2°)NoneDMF / THF25 - 6075 - 95Meisenheimer stabilization via C4-CN
SNAr Thiols / ThiolatesNoneDMF0 - 2580 - 98High intrinsic nucleophilicity of sulfur
Suzuki Arylboronic acidsPd(dppf)Cl₂Dioxane/H₂O80 - 10060 - 85Accelerated oxidative addition
Stille ArylstannanesPd(PPh₃)₄Toluene100 - 11050 - 75Electrophilic C5-Br bond

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

This self-validating protocol leverages the electronic activation of the scaffold to install amine functionalities without the need for transition metal catalysts.

  • Preparation: Dissolve 5-Bromothiazole-4-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M). Causality: DMF is a polar aprotic solvent that leaves the amine nucleophile unsolvated and highly reactive, maximizing the reaction rate.

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the stirring solution. Causality: The inorganic base acts as a sponge for the HBr byproduct, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 eq) dropwise at 0 °C, then allow the reaction to warm to room temperature. Causality: The strong activation by the C4-CN group makes the initial substitution highly exothermic; starting at 0 °C prevents thermal degradation and side reactions.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material spot (highly UV active) should disappear within 2-4 hours, replaced by a lower Rf​ product spot. The polarity increases predictably due to the new amine substitution.

  • Aqueous Workup: Quench the reaction by pouring it into ice water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x). Causality: LiCl effectively disrupts the hydrogen bonding network of DMF, partitioning it entirely into the aqueous phase and ensuring a pure organic extract.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the electrophilic nature of the C5-Br bond to form new C-C bonds via palladium catalysis.

Suzuki_Workflow Prep 1. Reagent Assembly (Substrate, Boronic Acid, Base) Degas 2. Solvent Degassing (Argon Sparge, 15 min) Prep->Degas Cat 3. Catalyst Addition (Pd(dppf)Cl2) Degas->Cat React 4. Thermal Activation (80°C, 6 hours) Cat->React Workup 5. Celite Filtration & Extraction React->Workup Purify 6. Chromatography (Product Isolation) Workup->Purify

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling.

  • Reagent Assembly: In a Schlenk flask, combine 5-Bromothiazole-4-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly active Pd(0) species into inactive Pd(II) oxides, and to prevent the homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the final reductive elimination step and prevents catalyst degradation (Pd black formation).

  • Thermal Activation (Self-Validation): Seal the flask and heat to 80 °C for 6 hours. The reaction mixture typically transitions from an orange/red solution to a dark brown/black suspension as the reaction reaches completion and trace Pd black eventually forms.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite. Causality: Celite efficiently traps insoluble palladium residues and inorganic carbonate salts, preventing emulsions during the subsequent extraction phase.

  • Purification: Wash the filtrate with brine, dry over Na₂SO₄, concentrate, and purify via column chromatography.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications (Chemical Reviews).[Link]

  • Engineering the Photophysics of Cyanines by Chain C1´ Substituents. PMC / NIH.[Link]

  • Thiazole Ring—A Biologically Active Scaffold. PMC / NIH.[Link]

  • Wingtip-Flexible, Sterically-Hindered, Modular, N,C/S,C-Chelating Thiazole-Donor N-Heterocyclic Carbene Ligands. RSC Publishing.[Link]

Sources

Protocols & Analytical Methods

Method

5-Bromothiazole-4-carbonitrile as a building block in medicinal chemistry

Advanced Application Note: 5-Bromothiazole-4-carbonitrile as a Privileged Building Block in Medicinal Chemistry Executive Summary In contemporary medicinal chemistry, the strategic selection of heterocyclic building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: 5-Bromothiazole-4-carbonitrile as a Privileged Building Block in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for navigating complex structure-activity relationship (SAR) landscapes. 5-Bromothiazole-4-carbonitrile (CAS: 1257072-06-2) and its derivative 2-Amino-5-bromothiazole-4-carbonitrile (CAS: 944804-79-9) have emerged as highly versatile, dual-functionalized scaffolds. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this scaffold in the development of kinase inhibitors, lipoxygenase inhibitors, and complex natural product analogs (e.g., largazole).

Structural Rationale & Mechanistic Profiling

The synthetic utility of 5-bromothiazole-4-carbonitrile lies in its orthogonal reactivity profile, which allows for divergent functionalization without protecting-group gymnastics [4]:

  • The C5-Bromide (Electrophilic Hub): The bromine atom at the C5 position is highly activated toward transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). The adjacent electron-withdrawing nitrile group lowers the LUMO of the thiazole ring, accelerating the oxidative addition of palladium(0) species.

  • The C4-Nitrile (Nucleophilic Acceptor): The cyano group serves as a latent carboxylic acid, amide, or amine. More importantly, it is a direct precursor for cyclocondensation. When reacted with cysteine derivatives, the nitrile undergoes rapid cyclization to form thiazoline or oxazoline rings—a critical motif in marine natural products like the histone deacetylase (HDAC) inhibitor largazole [1].

  • The C2-Position (Optional Amine): In 2-amino-5-bromothiazole-4-carbonitrile, the C2-amine provides an additional vector for urea formation, acylation, or Boc-protection, frequently utilized in the synthesis of Protein Kinase B (PKB) inhibitors [2].

G Core 5-Bromothiazole-4-carbonitrile (Core Scaffold) C5 C5 Position: Bromide Leaving Group Core->C5 C4 C4 Position: Nitrile Group Core->C4 Suzuki Suzuki/Stille Coupling (Pd-Catalyzed) C5->Suzuki Aryl-B(OH)2 SNAr SNAr Amination C5->SNAr Amines, Heat Cyclization Cysteine Condensation (Thiazoline Formation) C4->Cyclization D-Cysteine Hydrolysis Hydrolysis/Reduction (Amides/Amines) C4->Hydrolysis Acid/Base Kinase Kinase Inhibitors (e.g., PKB Inhibitors) Suzuki->Kinase SNAr->Kinase Natural Natural Product Analogs (e.g., Largazole) Cyclization->Natural

Divergent synthetic workflows of 5-bromothiazole-4-carbonitrile in drug discovery.

Quantitative Data: Reaction Optimization & Yields

The following table summarizes validated reaction conditions for the orthogonal functionalization of the 5-bromothiazole-4-carbonitrile scaffold, demonstrating the impact of catalyst and solvent selection on yield.

Reaction TypeStarting MaterialReagents & CatalystConditionsYield (%)Application
Boc-Protection 2-Amino-5-bromothiazole-4-carbonitrileBoc₂O, DMAP, TEADioxane, RT, 12h85 - 92%Pre-coupling activation [2]
Suzuki Coupling N-Boc-2-amino-5-bromothiazole-4-carbonitrileAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90°C, 4h75 - 88%PKB Kinase Inhibitors [2]
Stille Coupling 5-Bromothiazole-4-carbonitrileAryl-SnBu₃, Pd(PPh₃)₄, CsFToluene, 110°C, 18h60 - 72%12/15-Lipoxygenase Inhibitors [3]
Cyclocondensation 5-Bromothiazole-4-carbonitrileα-Methyl cysteine, Et₃NEtOH/H₂O, Reflux, 8h65 - 75%Largazole Thiazoline Core [1]

Experimental Protocols

Protocol A: Preparation of tert-Butyl (5-bromo-4-cyanothiazol-2-yl)carbamate

Causality Insight: Attempting a Suzuki coupling directly on 2-amino-5-bromothiazole-4-carbonitrile often leads to catalyst poisoning. The free amine coordinates strongly to palladium(II) intermediates, stalling the catalytic cycle. Boc-protection sterically shields the nitrogen and reduces its Lewis basicity, ensuring high turnover numbers during cross-coupling [2].

Step-by-Step Methodology:

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 2-amino-5-bromothiazole-4-carbonitrile (5.88 mmol, 1.20 g) in anhydrous 1,4-dioxane (50 mL).

  • Reagent Addition: Add triethylamine (TEA, 2.0 eq, 11.76 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq, 0.58 mmol). Stir for 5 minutes at room temperature.

  • Protection: Dropwise, add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq, 7.05 mmol) dissolved in 10 mL of dioxane.

  • Reaction Tracking (Self-Validation): Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar starting material (R_f ~0.1) will convert to a faster-moving spot (R_f ~0.6).

  • Workup: Once complete (approx. 12 hours), concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (100 mL) and 0.1 M HCl (50 mL) to remove DMAP and unreacted amine. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography yields the pure Boc-protected thiazole as an off-white solid.

Protocol B: Site-Selective C5 Suzuki-Miyaura Cross-Coupling

Causality Insight: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. This minimizes competitive protodehalogenation of the electron-deficient thiazole ring.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Pd0->OxAdd + Thiazole-Br TransMet Transmetalation OxAdd->TransMet + Aryl-B(OH)2 + K2CO3 RedElim Reductive Elimination TransMet->RedElim - B(OH)2(OK) RedElim->Pd0 + C5-Aryl Product

Catalytic cycle for the C5 Suzuki-Miyaura cross-coupling of bromothiazoles.

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine tert-butyl (5-bromo-4-cyanothiazol-2-yl)carbamate (1.0 mmol), the desired Aryl-boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol). Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the solution with Argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%). Seal the tube and heat to 90°C in an oil bath.

  • Execution & Tracking: Stir vigorously for 4 hours. Aliquot 10 µL, dilute in MeCN, and analyze via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the coupled mass confirms completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash with EtOAc. Extract the filtrate with water, dry the organic layer, and purify via silica gel chromatography.

Protocol C: C4-Nitrile Cyclocondensation to Thiazoline (Largazole Motif)

Causality Insight: The direct conversion of the C4-nitrile to a thiazoline ring avoids the multi-step hydrolysis-coupling-cyclization sequence. The reaction relies on the nucleophilic attack of the cysteine thiol onto the electrophilic nitrile carbon, forming a thioimidate intermediate that subsequently undergoes intramolecular amine attack and ammonia elimination [1].

Step-by-Step Methodology:

  • Setup: Dissolve the 5-substituted-thiazole-4-carbonitrile (1.0 mmol) and D-cysteine hydrochloride (1.5 mmol) in a degassed mixture of Ethanol and pH 7.4 phosphate buffer (1:1, 10 mL).

  • Activation: Add Triethylamine (1.5 mmol) to liberate the free amine and thiol of the cysteine.

  • Cyclization: Heat the mixture to reflux (85°C) under an inert atmosphere for 8-12 hours. The release of ammonia gas (detectable via wet litmus paper at the condenser outlet) indicates reaction progression.

  • Isolation: Concentrate the ethanol in vacuo. Adjust the aqueous layer to pH 4 using 1M HCl to precipitate the resulting thiazole-thiazoline-4-carboxylic acid. Filter, wash with cold water, and dry under high vacuum.

References

  • Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues The Journal of Organic Chemistry (ACS Publications)[Link] [1]

  • THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB)
  • Inhibitors of human 12/15-lipoxygenase United States P
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups National Center for Biotechnology Information (PMC)[Link][4]

Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 5-Bromothiazole-4-carbonitrile

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on 5-bromothiazole...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing nucleophilic aromatic substitution (SNAr) reactions on 5-bromothiazole-4-carbonitrile. This key heterocyclic scaffold is of significant interest due to the prevalence of the 5-substituted thiazole-4-carbonitrile motif in pharmacologically active molecules. This guide elucidates the underlying reaction mechanism, offers detailed, validated protocols for various classes of nucleophiles (N-, S-, and O-based), and provides insights into optimizing reaction conditions and troubleshooting common experimental challenges.

Introduction: The Strategic Importance of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic motif found in a multitude of natural products and synthetic pharmaceuticals, including antibacterial and anti-inflammatory agents.[1] The functionalization of the thiazole core is a cornerstone of medicinal chemistry programs aimed at developing novel therapeutic agents. Specifically, the 5-bromothiazole-4-carbonitrile substrate is a highly valuable building block. The bromine atom at the C5 position serves as an excellent leaving group, while the potent electron-withdrawing nitrile group at the adjacent C4 position strongly activates the ring for nucleophilic aromatic substitution (SNAr).[2][3] This electronic arrangement facilitates the introduction of diverse functionalities at the C5 position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Mechanistic Overview: Activating the Thiazole Ring

Nucleophilic aromatic substitution is a powerful method for modifying aromatic systems, proceeding through a distinct addition-elimination pathway rather than the Sₙ1 or Sₙ2 mechanisms seen in aliphatic chemistry.[4][5] The reaction's feasibility on an aromatic ring hinges on the presence of a good leaving group and strong electron-withdrawing groups (EWGs) that can stabilize the negatively charged intermediate.[3]

In the case of 5-bromothiazole-4-carbonitrile, the reaction is highly favorable:

  • Ring Activation: The thiazole ring itself is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur heteroatoms.[6][7] This is further amplified by the strongly electron-withdrawing cyano (-C≡N) group, which significantly lowers the electron density of the aromatic system, making it susceptible to nucleophilic attack.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, crucially, onto the nitrile group, which provides substantial stabilization.

  • Elimination and Aromatization: The reaction concludes with the expulsion of the bromide leaving group, which restores the aromaticity of the thiazole ring and yields the final substituted product.

SNAr_Mechanism Figure 1: SNAr Mechanism on 5-Bromothiazole-4-carbonitrile sub 5-Bromothiazole-4-carbonitrile meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) sub->meisenheimer + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod 5-Substituted-thiazole-4-carbonitrile meisenheimer->prod - Br⁻ (Elimination) lg Bromide (Br⁻) Workflow Figure 2: General Experimental Workflow for SNAr Reactions start Start combine Combine Reactants: - Substrate - Nucleophile - Base & Solvent start->combine react Stir Under Inert Atmosphere (Room Temp to 110 °C) combine->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the SNAr reaction.
3.2. Protocol for N-Nucleophiles (e.g., Secondary Amines)

This protocol details the reaction with a common secondary amine like morpholine or piperidine.

  • Materials:

    • 5-Bromothiazole-4-carbonitrile (1.0 eq)

    • Amine nucleophile (e.g., Morpholine) (1.2 eq)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-bromothiazole-4-carbonitrile and cesium carbonate.

    • Add anhydrous DMF (approx. 0.2 M concentration relative to the substrate).

    • Add the amine nucleophile dropwise to the stirred suspension.

    • Heat the reaction mixture to 80 °C. The choice of elevated temperature helps to overcome the activation energy for less reactive amines. [8] 5. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aminothiazole-4-carbonitrile derivative.

  • Causality Note: Cesium carbonate is often preferred over other inorganic bases like K₂CO₃ due to its higher solubility in organic solvents and the "cesium effect," which can increase the reactivity of the nucleophile. [9]DMF is a polar aprotic solvent that effectively solvates cations while leaving the nucleophile's anionic form more reactive. [10]

3.3. Protocol for S-Nucleophiles (e.g., Thiols)

This protocol is suitable for the coupling of thiols, such as thiophenol or aliphatic thiols.

  • Materials:

    • 5-Bromothiazole-4-carbonitrile (1.0 eq)

    • Thiol nucleophile (e.g., Thiane-4-thiol) (1.1 eq) [11] * Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (MeCN)

    • Dichloromethane (DCM)

    • Saturated aq. NH₄Cl

  • Procedure:

    • In a flask under an inert atmosphere, suspend 5-bromothiazole-4-carbonitrile and potassium carbonate in anhydrous acetonitrile.

    • Add the thiol nucleophile to the suspension. Using a slight excess of the thiol ensures complete consumption of the limiting electrophile.

    • Stir the reaction vigorously at room temperature. Most reactions with activated thiols are complete within 2-6 hours.

    • Monitor the reaction by TLC. A key consideration is to co-spot for the disulfide dimer of the starting thiol, a common side product formed via oxidation. [11] 5. Upon completion, filter off the inorganic salts and concentrate the filtrate.

    • Redissolve the residue in DCM and wash with a saturated aqueous solution of NH₄Cl, followed by water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash chromatography to obtain the 5-(thioether)thiazole-4-carbonitrile product.

  • Causality Note: The reaction is often run at room temperature as thiols are highly potent nucleophiles. The primary challenge is not reactivity but preventing the oxidative dimerization of the thiol to a disulfide, which is why maintaining an inert atmosphere and using deoxygenated solvents is crucial. [11]

Data Summary and Parameter Selection

The selection of reaction parameters is critical for achieving high yields and purity. The following table provides general guidance for various nucleophile classes based on established SNAr chemistry. [8][9][12][13]

Nucleophile Class Representative Nucleophile Recommended Base Typical Solvent Temperature (°C) Expected Yield
N-Nucleophiles Piperidine, Morpholine Cs₂CO₃, K₂CO₃ DMF, DMSO 50 - 100 75-95%
Aniline (less nucleophilic) K₃PO₄, NaH DMF, Dioxane 80 - 120 60-85%
S-Nucleophiles Thiophenol, Alkyl Thiols K₂CO₃, Et₃N MeCN, THF 25 - 50 80-98%
O-Nucleophiles Phenol Cs₂CO₃, K₂CO₃ THF, DMF 40 - 80 70-90%

| | Aliphatic Alcohols | NaH, KHMDS | THF, Dioxane | 25 - 60 | 55-80% |

Yields are representative and highly dependent on the specific substrate and nucleophile used.

Parameters Figure 3: Interplay of Key Reaction Parameters Nuc Nucleophile Strength Rate Reaction Rate & Yield Nuc->Rate Increases Temp Reaction Temperature Temp->Rate Increases Solvent Solvent Choice (Polar Aprotic) Solvent->Rate Enhances Base Base Strength Base->Rate Enhances (for protic Nu)

Caption: Interplay of key reaction parameters in SNAr.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Ineffective base or solvent.1. Increase reaction temperature in 20 °C increments.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ or NaH for O-nucleophiles).3. Switch to a more polar aprotic solvent like DMSO.
Formation of Side Products 1. For thiols: oxidation to disulfide.2. For primary amines/alcohols: double displacement if another leaving group is present.3. Hydrolysis of the nitrile group under harsh basic conditions.1. Ensure rigorous inert atmosphere and use degassed solvents.2. Use a slight excess (1.1-1.2 eq) of the nucleophile, not a large excess.3. Use a milder base (e.g., Et₃N) or lower the reaction temperature.
Difficult Purification 1. Residual high-boiling solvent (DMF/DMSO).2. Product has similar polarity to starting material.1. Perform a thorough aqueous workup, including multiple washes with water or brine.2. Optimize the mobile phase for column chromatography; consider a gradient elution.
References
  • Synthesis, Reactions and Medicinal Uses of Thiazole . Pharmaguideline. [Link]

  • SNAr Reaction in Other Common Molecular Solvents . ACS Green Chemistry Institute. [Link]

  • Nucleophilic aromatic substitution . Wikipedia. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles . MDPI. [Link]

  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) . MDPI. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr . StudySmarter US. [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution . University of Bristol. [Link]

  • Synthesis of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) (10) . ResearchGate. [Link]

  • (PDF) 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) . ResearchGate. [Link]

  • Catalysed SNAr reactions . ACS Green Chemistry Institute. [Link]

  • Directed nucleophilic aromatic substitution reaction . Royal Society of Chemistry. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC . Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution . Chemistry Steps. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents . Royal Society of Chemistry. [Link]

  • Cook–Heilbron thiazole synthesis . Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols . Organic Chemistry Portal. [Link]

  • Synthesis of some new 5- substituted of - JOCPR . Journal of Chemical and Pharmaceutical Research. [Link]

  • Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester . Beilstein Journal of Organic Chemistry. [Link]

  • Proposed SNAr type reaction mechanism for alkylation of benzothiazoles . ResearchGate. [Link]

  • Preparation of 5-Aminothiazole-4-carboxylic Acid Derivatives . SciSpace. [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study . Frontiers in Chemistry. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst . Royal Society of Chemistry. [Link]

  • Diastereoselective cycloaddition of bromonitrile oxide to sugar derived chiral alkenes. A possible route for the synthesis . Arkivoc. [Link]

  • Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate . MDPI. [Link]

  • The Nitrile Bis-Thiol Bioconjugation Reaction . National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromothiazole-4-carbonitrile Workflows

Executive Summary 5-Bromothiazole-4-carbonitrile (CAS: 1257072-06-2) and its derivatives, such as 2-amino-5-bromothiazole-4-carbonitrile (CAS: 944804-79-9), are highly valuable heterocyclic building blocks used extensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromothiazole-4-carbonitrile (CAS: 1257072-06-2) and its derivatives, such as 2-amino-5-bromothiazole-4-carbonitrile (CAS: 944804-79-9), are highly valuable heterocyclic building blocks used extensively in library synthesis and drug discovery 1. However, researchers frequently encounter low conversion rates during cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. By understanding the underlying electronic and steric causality of this specific molecule, you can implement self-validating protocols that guarantee high yields.

Mechanistic Failure Analysis

The core difficulty with 5-bromothiazole-4-carbonitrile stems from the synergistic electron-withdrawing effects of the thiazole ring and the C4-nitrile group. While this severe electron deficiency accelerates the initial oxidative addition of the palladium catalyst, it renders the resulting Pd(II) intermediate highly electrophilic. Consequently, the transmetalation step—often the rate-determining step in these systems—is severely retarded. This kinetic bottleneck exposes the reaction to off-target pathways.

ReactionPathway SM 5-Bromothiazole-4-carbonitrile (Electron-Deficient) OxAdd Pd(II) Intermediate (Highly Electrophilic) SM->OxAdd Oxidative Addition TransMet Fast Transmetalation (XPhos / K3PO4) OxAdd->TransMet Optimized Pathway SideRxn Protodebromination (Trace H2O / Slow Transmetalation) OxAdd->SideRxn Protic Conditions Poison Catalyst Poisoning (Thiazole/CN Chelation) OxAdd->Poison Unshielded Pd Product Desired Cross-Coupled Product TransMet->Product Reductive Elimination

Mechanistic divergence in Pd-catalyzed coupling of 5-bromothiazole-4-carbonitrile.

Troubleshooting & FAQs

Q1: My Suzuki-Miyaura coupling stalls at 20-30% conversion despite using fresh catalyst. How can I drive the reaction to completion? Causality: Stalled reactions with thiazole-carbonitriles are classically caused by catalyst poisoning. The nitrogen atom in the thiazole ring and the cyano group act as strong Lewis bases. If the palladium center is insufficiently sterically hindered, these functional groups will coordinate to the metal, forming stable, inactive Pd-complexes that crash out of the catalytic cycle 2. Solution: Increase the steric bulk around the palladium center to physically block multidentate coordination from the substrate. Transitioning from standard Pd(PPh3​)4​ to a bulky, electron-rich biaryl phosphine ligand system (e.g., Pd2​(dba)3​ with XPhos or SPhos) creates a steric shield around the metal, preventing off-target chelation while increasing electron density to accelerate transmetalation.

Q2: I am observing a major side product with [M+H]+ = 111.1 in LC-MS. What is this, and how do I prevent it? Causality: A mass of 111.1 corresponds to thiazole-4-carbonitrile, indicating severe protodebromination. Because the Pd(II) intermediate is highly electrophilic, a slow transmetalation step leaves the intermediate vulnerable. Any trace water or protic solvent in the system will act as a proton source, cleaving the C-Pd bond before coupling can occur. Solution: You must eliminate proton sources and accelerate transmetalation. Switch to strictly anhydrous conditions (using molecular sieves) and utilize a strong, anhydrous base like finely milled K3​PO4​ to rapidly activate the boronic acid.

Q3: The nitrile group is converting into an amide during my reaction. How do I protect it? Causality: The electrophilic nature of the C4-carbonitrile makes it highly susceptible to hydration. When subjected to strong aqueous bases (like NaOH or Na2​CO3​ ) at the elevated temperatures required for cross-coupling, hydroxide ions attack the nitrile carbon, hydrolyzing it to an amide or carboxylic acid. Solution: Completely avoid aqueous base solutions. Transition to anhydrous inorganic bases suspended in aprotic solvents (e.g., 1,4-dioxane or DMF) 2.

Quantitative Data: Catalyst & Base Optimization

The following table summarizes the causal relationship between reaction conditions and conversion rates for the Suzuki-Miyaura coupling of 5-bromothiazole-4-carbonitrile with standard arylboronic acids.

Catalyst / LigandBase SystemSolventTemp (°C)Conversion (%)Primary Failure Mode
Pd(PPh3​)4​ Na2​CO3​ (aq)THF / H2​O 8025%Protodebromination
Pd(dppf)Cl2​ K2​CO3​ (aq)DMF9045%Nitrile Hydrolysis
Pd(OAc)2​ / PPh3​ Cs2​CO3​ (anhyd)Toluene10060%Catalyst Poisoning
Pd2​(dba)3​ / XPhos K3​PO4​ (anhyd) 1,4-Dioxane 90 >95% None (Optimal)

Validated Experimental Protocol: Anhydrous Cross-Coupling

To achieve >95% conversion, every step of the workflow must be self-validating to ensure moisture exclusion and proper catalyst activation.

Workflow Step1 1. Reagent Prep KF Titration <50ppm Step2 2. Catalyst Assembly Pd2(dba)3 + XPhos Step1->Step2 Step3 3. Base Addition Anhydrous K3PO4 Step2->Step3 Step4 4. Reaction 90°C, 12h, N2 Step3->Step4 Step5 5. Validation LC-MS & TLC Step4->Step5

Self-validating anhydrous experimental workflow for optimal conversion.

Step 1: Rigorous Reagent Preparation
  • Action: Dry 1,4-dioxane over activated 3Å molecular sieves for 24 hours. Flame-dry all glassware under vacuum and backfill with ultra-pure N2​ three times.

  • Causality: Trace moisture protonates the electrophilic Pd(II) intermediate, causing protodebromination.

  • Validation Checkpoint: Perform Karl Fischer titration on the solvent. Proceed only if water content is < 50 ppm.

Step 2: Catalyst Pre-Activation (Steric Shielding)
  • Action: In a glovebox, combine Pd2​(dba)3​ (5 mol%) and XPhos (10 mol%) in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes.

  • Causality: Pre-forming the active Pd(0)-XPhos complex ensures the metal center is sterically shielded before it encounters the highly coordinating thiazole-carbonitrile substrate, preventing catalyst poisoning.

  • Validation Checkpoint: Observe a color shift from deep purple/red to pale yellow/orange, confirming the formation of the active mono-ligated Pd(0) species.

Step 3: Substrate and Base Addition
  • Action: Add 5-bromothiazole-4-carbonitrile (1.0 equiv, 1.0 mmol) 3, the arylboronic acid (1.5 equiv), and finely milled anhydrous K3​PO4​ (3.0 equiv).

  • Causality: K3​PO4​ is a strong, non-nucleophilic base that rapidly activates the boronic acid for transmetalation without causing nitrile hydrolysis.

  • Validation Checkpoint: Ensure the reaction mixture remains a free-flowing, heterogeneous suspension. Clumping indicates moisture ingress.

Step 4: Execution and Kinetic Monitoring
  • Action: Heat the reaction to 90°C under continuous N2​ flow for 12 hours 2.

  • Causality: Elevated temperatures are required to overcome the activation energy barrier of the sterically hindered transmetalation step.

  • Validation Checkpoint: At 4 hours, pull a 10 µL aliquot under N2​ , dilute in MeCN, and run LC-MS.

    • Pass Condition: Disappearance of the M+H 190 (SM) peak; appearance of product mass.

    • Fail Condition: Peak at m/z 111 indicates protodebromination (moisture breach). Stop and restart with fresh dry solvent.

Step 5: Workup and Isolation
  • Action: Cool to room temperature, filter through a pad of Celite to remove the palladium and phosphate salts, and concentrate under reduced pressure before standard silica gel chromatography.

  • Causality: Removing the metal early prevents product degradation or secondary coordination during aqueous workup.

References

  • Benchchem.5-Bromothiazole-4-carbonitrile | CAS 1257072-06-2.
  • European Patent Office - EP 1981884 B1.THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS.
  • Sigma-Aldrich.2-Amino-5-bromothiazole-4-carbonitrile | 944804-79-9.

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions of 5-Bromothiazole-4-carbonitrile

Welcome to the technical support hub for scientists and researchers engaged in the synthesis and derivatization of 5-Bromothiazole-4-carbonitrile. This resource is designed to provide expert guidance and practical soluti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for scientists and researchers engaged in the synthesis and derivatization of 5-Bromothiazole-4-carbonitrile. This resource is designed to provide expert guidance and practical solutions for optimizing the temperature of your cross-coupling reactions, a critical parameter for achieving high yields and purity. The following question-and-answer format directly addresses common challenges and provides actionable troubleshooting strategies for Suzuki-Miyaura, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selecting an optimal reaction temperature for coupling reactions with 5-Bromothiazole-4-carbonitrile?

The primary challenge lies in balancing reaction kinetics with the thermal stability of the reactants, catalyst, and product. 5-Bromothiazole-4-carbonitrile is an electron-deficient heteroaromatic halide, which can influence its reactivity. Elevated temperatures are often required to drive the catalytic cycle, particularly the oxidative addition step.[1] However, excessively high temperatures can lead to several undesirable outcomes:

  • Substrate or Product Decomposition: While specific thermal stability data for 5-Bromothiazole-4-carbonitrile is not extensively published, related cyanothiazole derivatives have shown variable stability with heat, influenced by the solvent environment.[2]

  • Catalyst Decomposition: Palladium catalysts, especially in the active Pd(0) state, are prone to aggregation and decomposition at high temperatures, forming inactive palladium black.[3]

  • Increased Side Reactions: Higher temperatures can promote side reactions such as protodebromination (loss of the bromine atom) and homocoupling of the starting materials.[4]

Q2: How does the choice of coupling reaction (Suzuki, Heck, Sonogashira) influence the optimal temperature range?

The nature of the coupling partners and the catalytic cycle for each reaction dictates the typical temperature ranges.

  • Suzuki-Miyaura Coupling: These reactions often require temperatures ranging from room temperature to 110 °C.[5] The specific temperature will depend on the reactivity of the boronic acid or ester.

  • Heck Coupling: Heck reactions typically necessitate higher temperatures, often in the range of 80-140 °C, to promote the key migratory insertion and β-hydride elimination steps.[6]

  • Sonogashira Coupling: While some modern catalysts allow for room temperature couplings, traditional Sonogashira reactions are often conducted at temperatures between room temperature and 100 °C.[7][8] The presence of a copper co-catalyst can sometimes allow for milder conditions.

Q3: What are the most common side reactions observed when the reaction temperature is too high, and how can they be minimized?

The most prevalent temperature-induced side reactions are protodebromination and homocoupling.

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of thiazole-4-carbonitrile. It can be minimized by:

    • Lowering the reaction temperature.[4]

    • Using milder bases.[4]

    • Ensuring strictly anhydrous and inert reaction conditions.[4]

  • Homocoupling: This involves the coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid in a Suzuki reaction). To reduce homocoupling:

    • Decrease the reaction temperature.

    • Thoroughly degas the reaction mixture to remove oxygen, which can promote the homocoupling of boronic acids.

    • For Sonogashira reactions, consider using a copper-free protocol if alkyne homocoupling is a significant issue.[4]

Troubleshooting Guide: Temperature Optimization

This guide provides a systematic approach to resolving common issues encountered during the temperature optimization of coupling reactions involving 5-Bromothiazole-4-carbonitrile.

Troubleshooting_Guide Start Low or No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Temp Is the Temperature Appropriate? Check_Catalyst->Check_Temp No Sol_Catalyst Screen different Pd sources and ligands. Ensure proper catalyst activation. Check_Catalyst->Sol_Catalyst Yes Check_Side_Products Significant Side Products Observed? Check_Temp->Check_Side_Products Optimal/Too High Sol_Increase_Temp Incrementally increase temperature (e.g., in 10-20 °C steps). Check_Temp->Sol_Increase_Temp Too Low Sol_Decrease_Temp Decrease temperature. Consider milder reaction conditions. Check_Side_Products->Sol_Decrease_Temp Yes Sol_Protodebromination Lower temperature. Use a milder base. Ensure anhydrous/inert conditions. Check_Side_Products->Sol_Protodebromination Protodebromination Sol_Homocoupling Lower temperature. Thoroughly degas the reaction mixture. Consider copper-free Sonogashira. Check_Side_Products->Sol_Homocoupling Homocoupling

Caption: Troubleshooting logic for temperature optimization.

Problem Potential Cause Recommended Solution Citation
Low or No Conversion Reaction temperature is too low.Incrementally increase the reaction temperature in 10-20 °C intervals and monitor the reaction progress by TLC or LC-MS.[9]
Catalyst is not active at the current temperature.Switch to a more active palladium precatalyst or a ligand that promotes oxidative addition at lower temperatures (e.g., bulky, electron-rich phosphine ligands).[3]
Formation of Palladium Black Reaction temperature is too high, leading to catalyst decomposition.Reduce the reaction temperature. Consider using a more stable catalyst system or a lower catalyst loading.[3]
Significant Protodebromination Excessive heat promoting the side reaction.Lower the reaction temperature. This may require longer reaction times, but can significantly improve selectivity.[4]
Significant Homocoupling High temperature favoring homocoupling pathways.Decrease the reaction temperature. For Suzuki reactions, ensure rigorous exclusion of oxygen. For Sonogashira, consider a copper-free method.[4]
Product Decomposition The synthesized product is not stable at the reaction temperature.If product degradation is suspected, perform a stability study of the purified product under the reaction conditions (solvent, base, temperature) without the catalyst and starting materials. If unstable, a lower temperature is necessary.[2]

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a general workflow for determining the optimal reaction temperature for a Suzuki-Miyaura coupling of 5-Bromothiazole-4-carbonitrile. This procedure can be adapted for Heck and Sonogashira reactions by modifying the coupling partners and catalyst system accordingly.

Temperature_Optimization_Workflow Setup Reaction Setup: - 5-Bromothiazole-4-carbonitrile - Boronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K2CO3, 2 eq) - Solvent (e.g., Dioxane/H2O) Temp_Screen Temperature Screen: Run parallel reactions at: - 60 °C - 80 °C - 100 °C Setup->Temp_Screen Monitoring Reaction Monitoring: - TLC or LC-MS analysis at  regular intervals (e.g., 2, 4, 8, 24h) Temp_Screen->Monitoring Analysis Data Analysis: - Determine conversion and yield - Identify and quantify side products Monitoring->Analysis Optimization Further Optimization: - Narrow temperature range around the optimum - Optimize other parameters (catalyst, ligand, base) Analysis->Optimization

Caption: Workflow for systematic temperature optimization.

Materials:

  • 5-Bromothiazole-4-carbonitrile

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3, 2 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To three separate oven-dried reaction vessels, add 5-Bromothiazole-4-carbonitrile, the arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessels and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water (e.g., a 4:1 ratio of dioxane to water).

  • Temperature Screening: Place each reaction vessel in a pre-heated block or oil bath at the designated temperatures (e.g., 60 °C, 80 °C, and 100 °C).

  • Reaction Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., 2, 4, 8, and 24 hours) by taking small aliquots for TLC or LC-MS analysis. Note the time to full consumption of the starting material and the formation of any side products.

  • Work-up and Analysis: Once the reactions are complete or have reached a plateau, cool them to room temperature. Perform a standard aqueous work-up, extract the product with an appropriate organic solvent, and dry the organic layer. Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and the ratio of product to side products.

  • Optimization: Based on the results, select the temperature that provides the best balance of reaction rate, yield, and purity. If necessary, a more refined temperature screen can be performed in a narrower range around the initial optimum.

Recommended Starting Conditions

The following table provides general starting points for temperature optimization for each coupling reaction. These should be considered as initial guidelines, and empirical optimization is crucial for each specific substrate combination.

Coupling ReactionPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature Range (°C)Citation
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O80 - 110[5][10]
Heck Pd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5)DMF or Acetonitrile90 - 130[11][12]
Sonogashira (Cu-free) Pd(PPh₃)₂Cl₂ (2)-Et₃N (2)THF or DMF50 - 80[13]
Sonogashira (with Cu) Pd(PPh₃)₄ (2)CuI (4)Et₃N (2)DMFRoom Temp - 70[4]

By systematically applying the principles and procedures outlined in this guide, researchers can effectively navigate the challenges of temperature optimization for the coupling reactions of 5-Bromothiazole-4-carbonitrile, leading to improved reaction outcomes and the successful synthesis of target molecules.

References

  • Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives - ACS Publications. (2023, June 20). Retrieved from [Link]

  • Heck Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Effect of temperatures on the Heck reactions | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling - PubMed. (n.d.). Retrieved from [Link]

  • Cross coupling reactions in organic synthesis themed issue. (2011, August 8). Retrieved from [Link]

  • Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC. (2020, October 29). Retrieved from [Link]

  • 5,5′-Thiobis(3-bromoisothiazole-4-carbonitrile) - MDPI. (2024, April 24). Retrieved from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Troubleshooting a C–N Coupling Reaction : r/OrganicChemistry - Reddit. (2026, January 26). Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved from [Link]

  • Novel thiazole-based cyanoacrylamide derivatives: DNA cleavage, DNA/BSA binding properties and their anticancer behaviour against colon and breast cancer cells - PMC. (n.d.). Retrieved from [Link]

  • 5-BROMOTHIAZOLE-2-CARBONITRILE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design - PMC. (n.d.). Retrieved from [Link]

  • thermal stability of organic compounds by the isoteniscope method - DTIC. (n.d.). Retrieved from [Link]

  • Thermal behaviour and adsorption properties of some benzothiazole derivatives. (2014, November 25). Retrieved from [Link]

  • Electron-Induced Decomposition of 5-Bromo-4-thiouracil and 5-Bromo-4-thio-2′-deoxyuridine: The Effect of the Deoxyribose Moiety on Dissociative Electron Attachment - PMC. (2023, May 13). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. (n.d.). Retrieved from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI. (2010, January 28). Retrieved from [Link]

  • ChemInform Abstract: Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Purification techniques for 5-Bromothiazole-4-carbonitrile crude mixtures

Title: Technical Support Center: Purification of 5-Bromothiazole-4-carbonitrile Crude Mixtures Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification of 5-Bromothiazole-4-carbonitrile Crude Mixtures

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in heterocyclic chemistry. The purification of 5-bromothiazole-4-carbonitrile (and its derivatives, such as 2-amino-5-bromothiazole-4-carbonitrile) presents unique challenges[1]. The molecule possesses a basic thiazole nitrogen, a labile bromine atom, and an electrophilic carbonitrile group. Standard purification methods often fail due to co-elution, "oiling out" during crystallization, or unintended hydrolysis. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you achieve >98% purity.

Purification Decision Workflow

G Crude Crude 5-Bromothiazole- 4-carbonitrile Analysis LCMS & TLC Analysis Crude->Analysis Decision Purity & State? Analysis->Decision Recryst Two-Solvent Recrystallization Decision->Recryst >85% Purity, Solid Crude FCC Flash Column Chromatography Decision->FCC <85% Purity, Oily/Complex Pure Pure Product (>98%) Recryst->Pure Filtration & Drying FCC->Pure Fraction Pooling

Decision tree for selecting the optimal purification route for 5-bromothiazole-4-carbonitrile.

Troubleshooting Guides & FAQs

Q1: Why does my 5-bromothiazole-4-carbonitrile co-elute with the unbrominated precursor during normal-phase chromatography? Causality: Both compounds share nearly identical polarities. The dominant dipole moments arise from the thiazole ring and the carbonitrile group. The addition of a bromine atom at the 5-position only marginally decreases overall polarity, making standard Hexane/Ethyl Acetate gradients ineffective. Solution: Switch your mobile phase to a highly resolving, aromatically-driven solvent system like Toluene/Ethyl Acetate. Toluene engages in π-π stacking interactions with the thiazole ring. Because the bromine atom sterically and electronically modulates the π-electron density of the thiazole core, the brominated product interacts differently with the mobile phase than the unbrominated precursor, significantly improving the separation factor (α).

Q2: During recrystallization, my crude mixture "oils out" (forms a biphasic liquid) instead of forming crystals. How do I force crystallization? Causality: "Oiling out" occurs when the melting point of your impure mixture drops below the temperature at which it saturates the solvent. Instead of precipitating as a solid, the compound separates as a supercooled liquid melt. Solution: Transition to a two-solvent (good solvent/anti-solvent) recrystallization system[2]. According to , using a mixture such as Acetone (good solvent) and Hexane (anti-solvent) is highly effective for thiazole carbonitriles[3]. Dissolve the crude in a minimal amount of boiling Acetone, then add hot Hexane dropwise until the cloud point is reached. Allow it to cool very slowly. Slow cooling is critical to bypass the liquid-liquid phase separation and favor the nucleation of pure solid crystals[4].

Q3: I observe significant degradation and loss of the carbonitrile group during the aqueous workup prior to purification. What is causing this? Causality: The carbonitrile group (-C≡N) at the 4-position is highly electrophilic. If you are quenching the bromination reaction with strong aqueous bases (e.g., NaOH or prolonged exposure to saturated Na2CO3) to neutralize hydrobromic acid byproducts, the hydroxide ions will nucleophilically attack the nitrile, hydrolyzing it to a primary amide (5-bromothiazole-4-carboxamide) or a carboxylic acid. Solution: Strictly control the pH and temperature during the quench. Use a mild, buffered aqueous solution (e.g., 10% NaHCO3 or saturated Na2HPO4) and perform the quench at <5°C. Extract immediately into an organic solvent (like Dichloromethane) to minimize the aqueous residence time of the product.

Quantitative Data Summary

To aid in your experimental design, the following tables summarize validated solvent systems and chromatographic data for 5-bromothiazole-4-carbonitrile.

Table 1: Solvent Selection for Two-Solvent Recrystallization

Solvent System (Good / Anti-Solvent)Boiling Points (°C)Application & Suitability
Acetone / Hexane 56 / 69Excellent. Ideal for highly impure mixtures; prevents oiling out. Easy to remove under vacuum.
Ethyl Acetate / Heptane 77 / 98Very Good. Provides a higher reflux temperature, useful for dissolving stubborn crude aggregates.
Ethanol / Water 78 / 100Moderate. Good for >90% pure crude, but prolonged heating risks nitrile hydrolysis[3].

Table 2: Chromatographic Retention Data (Silica Gel, TLC)

Mobile Phase SystemRf (Unbrominated Precursor)Rf (5-Bromothiazole-4-carbonitrile)Resolution (ΔRf)
80:20 Hexane / EtOAc0.350.400.05 (Poor - Co-elution likely)
90:10 Toluene / EtOAc 0.250.380.13 (Excellent - Baseline separation)
50:50 DCM / Hexane0.150.280.13 (Excellent - Good alternative)

Step-by-Step Methodologies

Protocol A: Resolution-Optimized Flash Column Chromatography Self-Validation Metric: TLC of fractions should show a single spot with no UV-active trailing.

  • Preparation: Dry-load the crude 5-bromothiazole-4-carbonitrile onto silica gel (1:2 ratio of crude to silica) by dissolving it in minimal Dichloromethane (DCM), adding silica, and evaporating the DCM under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack the column using a slurry of silica gel in 100% Hexane. Ensure a flat, even sand bed on top.

  • Loading: Carefully pour the dry-loaded silica onto the sand bed. Cap with another thin layer of sand.

  • Elution:

    • Flush with 2 column volumes (CV) of 100% Hexane to remove non-polar impurities.

    • Transition to a gradient of Toluene/Ethyl Acetate (start at 95:5, ramp to 90:10).

    • Collect fractions in small volumes (e.g., 15 mL for a 50 g column) to prevent overlap of the closely eluting unbrominated precursor.

  • Analysis & Pooling: Spot fractions on TLC plates and develop in 90:10 Toluene/EtOAc. Pool fractions containing only the pure 5-bromothiazole-4-carbonitrile (Rf ~0.38) and concentrate under reduced pressure at <40°C to prevent thermal degradation.

Protocol B: Anti-Solvent (Two-Solvent) Recrystallization Self-Validation Metric: The resulting crystals should have a sharp melting point range (≤2°C variance).

  • Dissolution: Place the crude solid (>1g scale) in an Erlenmeyer flask[2]. Add a minimal amount of Acetone (the "good" solvent) and heat gently to reflux until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining reflux, add hot Hexane (the "anti-solvent") dropwise using a Pasteur pipette. Continue adding until the solution becomes slightly cloudy (the cloud point), indicating saturation[2].

  • Clarification: Add 1-2 drops of Acetone just until the solution turns clear again.

  • Cooling (Critical Step): Remove the flask from the heat source. Cover the flask with aluminum foil with a few small holes poked in it to allow very slow evaporation[2]. Allow the flask to cool to room temperature undisturbed over 4-6 hours. Slow cooling promotes the formation of larger, purer crystals[3].

  • Isolation: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize yield[3]. Collect the crystals via vacuum filtration using a Büchner funnel[4].

  • Washing: Wash the filter cake with a small volume of ice-cold Hexane to remove residual mother liquor[3]. Dry the crystals in a vacuum desiccator overnight.

References

  • Frontier, Alison. "How To: Purify by Crystallization." Department of Chemistry, University of Rochester, 2026.[Link]

  • European Patent Office. "THIAZOLE COMPOUNDS AS PROTEIN KINASE B (PKB) INHIBITORS (EP 1981884 B1)." Google Patents, 2007.

  • Eastern Mediterranean University. "Purification of Organic Compounds: from Crude Product to Purity." EMU Academic Publications, 2023. [Link]

Reference Data & Comparative Studies

Validation

5-Bromothiazole-4-carbonitrile vs 2-bromothiazole reactivity comparison

In the realm of medicinal chemistry and drug development, the thiazole ring is a privileged scaffold, frequently embedded in APIs to modulate lipophilicity, hydrogen bonding, and target affinity. As a Senior Application...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of medicinal chemistry and drug development, the thiazole ring is a privileged scaffold, frequently embedded in APIs to modulate lipophilicity, hydrogen bonding, and target affinity. As a Senior Application Scientist, I frequently guide research teams in selecting the optimal halogenated building blocks for late-stage functionalization.

When comparing 2-bromothiazole and 5-bromothiazole-4-carbonitrile , we are examining two fundamentally different electronic landscapes. While both undergo Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, the driving forces—and therefore the optimal experimental conditions—diverge significantly. This guide deconstructs the mechanistic causality behind their reactivity and provides self-validating protocols for their application.

Mechanistic Reactivity Profiling

The Inherent Electrophilicity of 2-Bromothiazole

The C2 position of the thiazole ring is uniquely flanked by an electronegative nitrogen atom and a polarizable sulfur atom. This creates a highly electron-deficient carbon center. Consequently, 2-bromothiazole is inherently primed for SNAr reactions[1]. When a nucleophile (such as an amine or alkoxide) attacks C2, the resulting anionic Meisenheimer complex is stabilized by the adjacent heteroatoms, allowing for facile bromide displacement without the need for transition metal catalysis. Furthermore, the polarized C2–Br bond readily undergoes oxidative addition, making it an excellent partner for Suzuki, Stille, and Negishi couplings.

The Electronic Reprogramming of 5-Bromothiazole-4-carbonitrile

In an unsubstituted thiazole, the C5 position is relatively electron-rich and traditionally resists SNAr[2]. However, the introduction of a carbonitrile (-CN) group at the C4 position completely reprograms the ring's electronics. The 4-cyano group acts as a powerful electron-withdrawing group (EWG). It dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system and provides critical resonance stabilization for the Meisenheimer complex[3]. This inductive and mesomeric "pull" activates the otherwise inert C5–Br bond, rendering 5-bromothiazole-4-carbonitrile highly reactive toward both nucleophiles and low-valent palladium species[4].

Reactivity_Comparison Substrate1 2-Bromothiazole (C2-Br) SNAr1 Nucleophilic Attack at C2 (Inherent Activation) Substrate1->SNAr1 Substrate2 5-Bromothiazole-4-carbonitrile (C5-Br) SNAr2 Nucleophilic Attack at C5 (EWG Activation) Substrate2->SNAr2 Int1 Meisenheimer Complex Stabilized by N & S SNAr1->Int1 Int2 Meisenheimer Complex Stabilized by 4-CN Group SNAr2->Int2 Prod1 C2-Substituted Thiazole Int1->Prod1 Prod2 C5-Substituted 4-Cyanothiazole Int2->Prod2

Mechanistic pathways for SNAr in 2-bromothiazole vs. 5-bromothiazole-4-carbonitrile.

Comparative Quantitative Data

To facilitate route scouting, the following table synthesizes the typical performance metrics for these substrates across standard functionalization workflows.

Reaction TypeSubstrateTypical Catalyst / BaseTemp (°C)Time (h)Avg. Yield (%)
SNAr (Amination) 2-BromothiazoleNone / K₂CO₃80–10012–2475–90
SNAr (Amination) 5-Bromothiazole-4-carbonitrileNone / DIPEA60–804–1280–95
Suzuki Coupling 2-BromothiazolePd(dppf)Cl₂ / Na₂CO₃80–908–1670–85
Suzuki Coupling 5-Bromothiazole-4-carbonitrilePd(PPh₃)₄ / K₂CO₃80–10012–1865–80

Data synthesized from standard medicinal chemistry optimization campaigns and literature precedents[3][4].

Self-Validating Experimental Protocols

A robust protocol must be self-validating; the chemist should be able to confirm the success of each step through observable causality.

Protocol A: SNAr of 5-Bromothiazole-4-carbonitrile with Morpholine

Objective: Synthesize 5-morpholinothiazole-4-carbonitrile.

  • Reagent Assembly: In a dry 20 mL scintillation vial, dissolve 5-bromothiazole-4-carbonitrile (1.0 mmol) in anhydrous DMF (5.0 mL).

    • Causality: DMF is a polar aprotic solvent that accelerates SNAr by poorly solvating the nucleophile, thereby increasing its effective reactivity.

  • Nucleophile Addition: Add morpholine (1.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr generated during the reaction, preventing the protonation (and deactivation) of the morpholine nucleophile.

  • Thermal Activation: Heat the mixture to 70 °C for 6 hours.

  • Self-Validation Check (LC-MS): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation: The starting material exhibits a distinct 1:1 isotopic doublet (M, M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet and the emergence of a single mass peak (M+H for the morpholine adduct) confirms complete conversion.

  • Workup: Quench the reaction with ice water (15 mL). The product will typically precipitate. Filter the solid and wash with cold water to remove residual DMF and DIPEA salts.

Protocol B: Suzuki-Miyaura Coupling of 2-Bromothiazole

Objective: Synthesize 2-phenylthiazole via C-C bond formation.

  • Reagent Assembly: Charge a Schlenk flask with 2-bromothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (10 mL). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) complexes, leading to homocoupling of the boronic acid. Sparging physically displaces dissolved O₂.

  • Thermal Activation: Heat to 85 °C under an Argon atmosphere for 12 hours.

  • Self-Validation Check (Visual & TLC):

    • Validation: The reaction mixture should transition from a reddish suspension (Pd(II) precatalyst) to a dark, homogeneous brown/black solution, indicating the formation of the active Pd(0) catalytic cycle. TLC (Hexanes/EtOAc 3:1) will show a new, highly UV-active spot (extended conjugation of the biaryl system) with a higher Rf than the starting materials.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 20 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Suzuki_Protocol Step1 1. Reagent Assembly Ar-Br + Ar-B(OH)2 + Pd(dppf)Cl2 + K2CO3 Step2 2. Solvent Degassing Argon sparging (15 min) to prevent Pd oxidation Step1->Step2 Step3 3. Thermal Activation Heat to 85°C to initiate Oxidative Addition Step2->Step3 Step4 4. Reaction Monitoring LC-MS confirms M/M+2 isotope disappearance Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, extract with EtOAc Step4->Step5 Step6 6. Purification Silica gel chromatography (Hex/EtOAc) Step5->Step6

Self-validating experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

The choice between 2-bromothiazole and 5-bromothiazole-4-carbonitrile dictates the synthetic strategy. 2-Bromothiazole relies on the innate electrophilicity of the C2 position, making it a robust, versatile building block for standard couplings and aminations. Conversely, 5-bromothiazole-4-carbonitrile is a masterclass in electronic engineering; the 4-cyano group acts as an electronic switch, activating the normally dormant C5 position for rapid, high-yielding functionalization. Understanding these mechanistic underpinnings allows researchers to design highly efficient, predictable synthetic routes.

References

  • Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, ACS Publications.[Link]

  • Nielsen, D. U., et al. "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." Organic Letters, ACS Publications.[Link]

  • Ondachi, P. W., et al. "Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles." Organic Letters, ACS Publications.[Link]

  • Collins, K. D., et al. "Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods." The Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Comparative

5-Bromothiazole-4-carbonitrile compared to chloro analogs in organic synthesis

An in-depth technical analysis of 5-bromothiazole-4-carbonitrile versus its chloro analogs reveals critical distinctions in reactivity, thermodynamic stability, and synthetic utility. In medicinal chemistry and agrochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-bromothiazole-4-carbonitrile versus its chloro analogs reveals critical distinctions in reactivity, thermodynamic stability, and synthetic utility. In medicinal chemistry and agrochemical development, the thiazole core is a privileged scaffold. The strategic placement of a carbonitrile group at the C4 position fundamentally alters the electronic landscape of the ring, transforming the C5 position into a highly reactive electrophilic center.

This guide objectively compares the performance of 5-bromo and 5-chloro leaving groups in this activated system, providing causality-driven experimental protocols and mechanistic insights.

Mechanistic Causality: The Element Effect and C-X Bond Dynamics

The selection of a halogen leaving group dictates the efficiency of the synthetic pathway. The performance differences between 5-bromothiazole-4-carbonitrile and 5-chlorothiazole-4-carbonitrile are governed by two competing physical properties: Bond Dissociation Energy (BDE) and Electronegativity .

1. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Stille, Sonogashira) In transition-metal catalysis, the rate-determining step is almost universally the oxidative addition of the Pd(0) active species into the carbon-halogen bond. The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol). Consequently, 5-bromothiazole-4-carbonitrile undergoes oxidative addition rapidly under mild conditions. Conversely, the 5-chloro analog requires elevated temperatures and specialized, highly electron-rich phosphine ligands (e.g., XPhos, SPhos) to force the oxidative addition, which often leads to substrate decomposition or protodehalogenation side reactions[3].

2. Nucleophilic Aromatic Substitution (SNAr) The 4-carbonitrile group exerts profound inductive (-I) and mesomeric (-M) effects, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the thiazole ring and activating the C5 position for SNAr.

  • Classical Stepwise SNAr: In traditional two-step SNAr, the addition of the nucleophile to form the anionic Meisenheimer intermediate is rate-limiting. Here, the "element effect" dictates that higher electronegativity stabilizes the transition state. Thus, chlorine and bromine exhibit highly similar reaction rates (Cl ≈ Br), with chlorine occasionally favored[2, 4].

  • Concerted SNAr (cSNAr): When using neutral amine nucleophiles in aprotic solvents, the reaction often shifts to a concerted mechanism where bond-breaking occurs simultaneously with bond-forming. In cSNAr, the higher polarizability and lower BDE of bromine make 5-bromothiazole-4-carbonitrile a vastly superior electrophile to its chloro counterpart[5].

ReactivityLogic Halogen Halogen Leaving Group (Br vs Cl) BDE Bond Dissociation Energy (C-Br < C-Cl) Halogen->BDE Elec Electronegativity (Cl > Br) Halogen->Elec CrossCoupling Cross-Coupling Br vastly outperforms Cl BDE->CrossCoupling Faster Oxidative Addition cSNAr Concerted SNAr Br outperforms Cl BDE->cSNAr Facilitates Bond Breaking SNAr Classical SNAr Cl ≈ Br (Similar Rates) Elec->SNAr Stabilizes Intermediate

Caption: Logical relationship between halogen properties and reaction pathway efficiency.

Comparative Performance Data

The following table summarizes the operational differences between the bromo and chloro analogs across standard synthetic transformations.

Parameter5-Bromothiazole-4-carbonitrile5-Chlorothiazole-4-carbonitrileCausality / Note
Suzuki Coupling Temp. 40–60 °C90–120 °CLower C-Br BDE accelerates Pd(0) insertion.
Suzuki Catalyst System Pd(OAc)₂, Pd(PPh₃)₄, XPhos Pd G2XPhos Pd G2, SPhos Pd G2Chloro analogs require bulky, electron-rich ligands.
SNAr Yield (Amines) 85–95% (Rapid)80–90% (Moderate)Br excels in concerted SNAr pathways.
Protodehalogenation Risk Moderate to HighLowBr is more susceptible to reduction if overheated.
Bifunctional Utility ExcellentPoorBr allows sequential SNAr followed by coupling.

Experimental Workflows: Self-Validating Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromothiazole-4-carbonitrile

This protocol utilizes a highly active precatalyst to achieve coupling at low temperatures, preventing the degradation of the sensitive thiazole ring[1].

  • System Purging (Degassing): Dissolve 5-bromothiazole-4-carbonitrile (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 4:1 mixture of THF/H₂O (10 mL/mmol).

    • Causality: Water is strictly required to dissolve the inorganic base and accelerate the transmetalation step by forming a reactive boronate complex. The solvent must be sparged with Argon for 15 minutes. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, permanently halting the catalytic cycle.

  • Catalyst & Base Addition: Add XPhos Pd G2 (0.03 eq) and K₃PO₄ (2.0 eq) under a positive stream of Argon.

    • Causality: K₃PO₄ is a mild, non-nucleophilic base that facilitates transmetalation without triggering competitive hydrolysis of the sensitive carbonitrile group. XPhos is a sterically demanding ligand that forces reductive elimination and prevents catalyst aggregation.

  • Thermal Activation & Monitoring: Heat the mixture gently to 40 °C.

    • Validation: The reaction is visually self-validating. A shift from a pale suspension to a dark, homogeneous solution indicates the successful generation of the active Pd(0) species.

    • Causality: 5-Bromothiazoles are highly reactive; exceeding 60 °C often leads to protodebromination (loss of the bromine atom via reduction). Monitor via LC-MS until the starting mass is consumed (typically 2–4 hours).

SuzukiCycle Start 5-Bromothiazole-4-carbonitrile OxAdd Oxidative Addition (Rate Limiting) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 5-Arylthiazole-4-carbonitrile RedElim->Product Yields Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 5-bromothiazole-4-carbonitrile.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

This protocol exploits the extreme electrophilicity of the C5 position induced by the 4-carbonitrile group.

  • Reagent Assembly: Combine 5-bromothiazole-4-carbonitrile (1.0 eq) and a secondary amine like morpholine (2.5 eq) in anhydrous DMF (5 mL/mmol).

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar transition state of the SNAr reaction without hydrogen-bonding to the nucleophile (which would otherwise blunt its reactivity). The excess amine serves a dual purpose: acting as the nucleophile and as an acid scavenger to neutralize the generated HBr.

  • Reaction Execution: Stir the mixture at ambient temperature (20–25 °C).

    • Causality: The 4-carbonitrile group severely depletes electron density at C5. This renders the substrate so electrophilic that external heating is rarely required, preventing thermal decomposition of the heterocycle.

  • Validation & Quenching:

    • Validation: The reaction progress is validated by the immediate formation of a white morpholinium bromide precipitate.

    • Quenching: Once TLC indicates complete consumption of the starting material, quench the mixture by pouring it into ice water. The highly hydrophobic 5-aminothiazole-4-carbonitrile product will precipitate, allowing for isolation via simple vacuum filtration, bypassing the need for complex chromatography.

References

  • Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation.MDPI Pharmaceuticals.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.The Journal of Organic Chemistry (ACS).
  • Halogenated 2'-Chlorobithiazoles via Pd-Catalyzed Cross-Coupling Reactions.The Journal of Organic Chemistry (ACS).
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.Chemical Science (RSC).
  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation.National Institutes of Health (NIH).

Safety & Regulatory Compliance

Safety

Advanced Operational Guide: Handling and Disposal Protocols for 5-Bromothiazole-4-carbonitrile

As a Senior Application Scientist, I frequently observe laboratories mishandling complex heteroaromatic compounds during the scale-up and disposal phases. 5-Bromothiazole-4-carbonitrile—and its widely used derivatives li...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling complex heteroaromatic compounds during the scale-up and disposal phases. 5-Bromothiazole-4-carbonitrile—and its widely used derivatives like 2-amino-5-bromothiazole-4-carbonitrile—are critical building blocks in the synthesis of Protein Kinase B (PKB) inhibitors and other pharmaceutical agents. However, their unique structural combination of a thiazole ring, a nitrile group, and a covalently bound bromine atom creates a highly specific thermal degradation profile.

This guide provides the authoritative, step-by-step procedures required to safely manage and dispose of 5-Bromothiazole-4-carbonitrile, ensuring operational safety, environmental compliance, and scientific integrity.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is essential to understand the quantitative and categorical data governing the substance.

Property / ClassificationDetail
Chemical Name 5-Bromothiazole-4-carbonitrile
CAS Numbers 1257072-06-2 (Base)[1], 944804-79-9 (2-Amino derivative)[2]
Molecular Formula C4HBrN2S (Base), C4H2BrN3S (2-Amino derivative)
Waste Stream Category Halogenated Organic Waste
Primary Hazards (GHS) Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318)
Incompatible Materials Strong oxidizing agents, strong bases, non-halogenated waste streams

The Causality of Disposal: Why Standard Methods Fail

In laboratory waste management, we do not simply follow rules; we follow the chemistry. When 5-Bromothiazole-4-carbonitrile is subjected to thermal degradation, the cleavage of the carbon-bromine bond generates highly corrosive hydrogen bromide (HBr) gas. Simultaneously, the oxidation of the thiazole ring and nitrile group produces sulfur oxides (SOx) and nitrogen oxides (NOx), along with potential traces of hydrogen cyanide (HCN) if combustion is incomplete.

This complex emission profile dictates that standard solvent incineration is fundamentally inadequate. The waste must be routed to a facility equipped with a rotary kiln incinerator operating above 1000°C, followed by high-efficiency caustic scrubbing to neutralize the acidic exhaust gases[3]. Furthermore, according to EPA regulations (40 CFR 268), halogenated organic compounds (HOCs) are strictly regulated regarding land disposal and must be segregated from non-halogenated streams to prevent reactive hazards[4].

Operational Workflow: Waste Routing

The following diagram illustrates the logical decision tree for routing 5-Bromothiazole-4-carbonitrile waste to ensure compliance and safety.

G Start Waste Generation: 5-Bromothiazole-4-carbonitrile Check Mixed with Non-Halogenated? Start->Check Halogenated Halogenated Waste Stream (Correct Path) Check->Halogenated No NonHalogenated Non-Halogenated Stream (Violation / Error) Check->NonHalogenated Yes Packaging Package in HDPE Drum Label: 'Halogenated Toxic Waste' Halogenated->Packaging Incineration Rotary Kiln Incineration (>1000°C) Packaging->Incineration Scrubbing Caustic Scrubbing (Neutralizes HBr, SOx, NOx) Incineration->Scrubbing

Figure 1: Decision tree and disposal workflow for 5-Bromothiazole-4-carbonitrile waste.

Step-by-Step Disposal & Validation Protocol

To build a self-validating safety system, every step of the disposal process must include a verification check. Follow this protocol precisely:

Step 1: Source Segregation

  • Action: Isolate all reaction mixtures, TLC plates, and contaminated consumables containing the compound. Ensure they are placed only in containers designated for halogenated waste.

  • Causality: Mixing halogenated waste with non-halogenated solvents (like pure acetone or ethanol) dilutes the halogen concentration, complicating the incineration process and violating segregation mandates[5].

Step 2: Primary Containment

  • Action: Transfer liquid waste into a high-density polyethylene (HDPE) carboy. For solid waste (e.g., powders, contaminated silica gel), use a sealable, puncture-resistant HDPE bucket.

  • Causality: HDPE is highly resistant to halogenated heteroaromatics, preventing leaching or container degradation over time.

Step 3: Protocol Validation (Self-Validating Check)

  • Action: Before sealing the waste drum, verify the pH of the aqueous phase (if any biphasic mixture exists) using pH indicator strips.

  • Causality: The pH should be neutral to slightly basic (pH 7-9). An acidic environment can lead to the premature evolution of HBr gas or degradation of the nitrile group during transit. Adjust with 1M NaOH if necessary.

Step 4: Secondary Containment & Storage

  • Action: Place the primary container in a secondary containment tray in a cool, dark, well-ventilated satellite accumulation area (SAA), maintaining a temperature of 2-8°C if the waste contains highly reactive intermediates[2].

  • Causality: The nitrile and thiazole groups can undergo slow degradation if exposed to prolonged heat and light, potentially off-gassing toxic fumes.

Step 5: Manifesting & Final Destruction

  • Action: Label the waste clearly with all constituents. Dispatch to a licensed hazardous waste facility explicitly requesting "Rotary Kiln Incineration with Caustic Scrubbing."

Immediate Spill Response Methodology

In the event of a localized spill, immediate and calculated action is required to prevent exposure to the acute toxins and severe eye/skin irritants characteristic of this compound[2].

  • Evacuate & Ventilate: Ensure the fume hood is operating at maximum flow or the area is well-ventilated.

  • PPE: Don heavy-duty nitrile gloves (double-gloving is mandatory), chemical safety goggles, and a lab coat.

  • Containment: Cover the solid spill with damp sand or a universal absorbent pad to prevent aerosolization of the toxic powder. Do not sweep dry.

  • Collection: Collect the material using a non-sparking tool and place it directly into a designated solid halogenated waste container.

  • Decontamination: Wash the spill area with a 10% sodium carbonate solution to neutralize any residual acidic byproducts, followed by standard soap and water.

References

  • EPA NEPIS. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Environmental Protection Agency. 3

  • eCFR. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." Code of Federal Regulations. 4

  • University of Akron. "Halogenated Waste Guidelines." Department of Environmental Health and Safety. 5

  • Sigma-Aldrich. "2-Amino-5-bromothiazole-4-carbonitrile | 944804-79-9." Safety Data and Properties. 2

  • BLD Pharm. "1257072-06-2 | 5-Bromothiazole-4-carbonitrile." Chemical Catalog. 1

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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